3-(4-Methoxyphenyl)-3-phenylpropan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Methoxyphenyl)-3-phenylpropan-1-amine” has been reported in the literature . For example, a new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . Another study reported the synthesis of a variety of novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed in several studies . For instance, the structure of a new hybrid compound of chalcone-salicylate was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied . For example, several laboratory methods for the synthesis of phenols involve reactions with similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed . For example, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on compounds similar to “3-(4-Methoxyphenyl)-3-phenylpropan-1-amine” could involve further investigation of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards . For instance, a new hybrid compound of chalcone-salicylate has been synthesized and its potency against breast cancer has been explored through molecular docking and MD simulation .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-15-9-7-14(8-10-15)16(11-12-17)13-5-3-2-4-6-13/h2-10,16H,11-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAQKOVJLKRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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